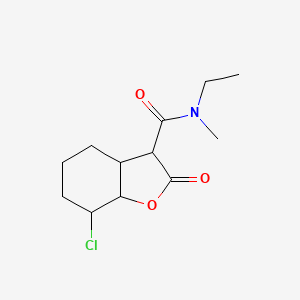
7-Chloro-N-ethyl-N-methyl-2-oxooctahydro-1-benzofuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-N-ethyl-N-methyl-2-oxooctahydrobenzofuran-3-carboxamide is a synthetic organic compound with a complex structure. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-N-ethyl-N-methyl-2-oxooctahydrobenzofuran-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Amidation: The carboxamide group is introduced through an amidation reaction, where the carboxylic acid derivative of the benzofuran is reacted with N-ethyl-N-methylamine under dehydrating conditions.
Industrial Production Methods
Industrial production of 7-Chloro-N-ethyl-N-methyl-2-oxooctahydrobenzofuran-3-carboxamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance yield and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-N-ethyl-N-methyl-2-oxooctahydrobenzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Applications De Recherche Scientifique
7-Chloro-N-ethyl-N-methyl-2-oxooctahydrobenzofuran-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-Chloro-N-ethyl-N-methyl-2-oxooctahydrobenzofuran-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chloro-2-oxooctahydrobenzofuran-3-carboxamide: Lacks the N-ethyl-N-methyl substitution.
N-Ethyl-N-methyl-2-oxooctahydrobenzofuran-3-carboxamide: Lacks the chlorine substitution.
7-Chloro-N-methyl-2-oxooctahydrobenzofuran-3-carboxamide: Lacks the N-ethyl substitution.
Uniqueness
7-Chloro-N-ethyl-N-methyl-2-oxooctahydrobenzofuran-3-carboxamide is unique due to the presence of both the chlorine atom and the N-ethyl-N-methyl substitution, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
62737-32-0 |
|---|---|
Formule moléculaire |
C12H18ClNO3 |
Poids moléculaire |
259.73 g/mol |
Nom IUPAC |
7-chloro-N-ethyl-N-methyl-2-oxo-3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C12H18ClNO3/c1-3-14(2)11(15)9-7-5-4-6-8(13)10(7)17-12(9)16/h7-10H,3-6H2,1-2H3 |
Clé InChI |
OJEZCUBZIYSIAD-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)C(=O)C1C2CCCC(C2OC1=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


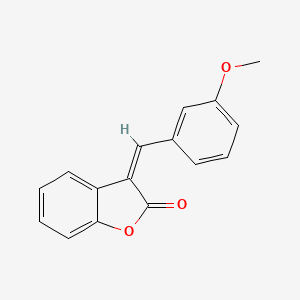
![5-{[(Naphthalen-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12901397.png)
![Isoxazole, 5-[bis(methylthio)methyl]-3-methyl-](/img/structure/B12901405.png)
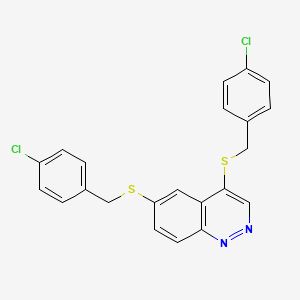

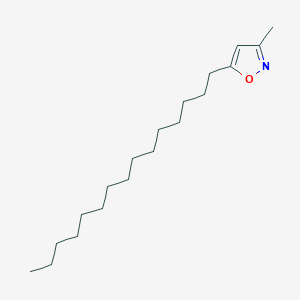
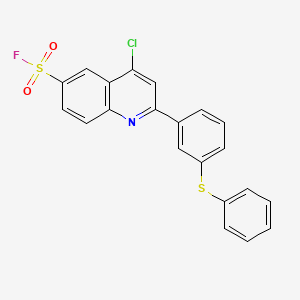

![2-Chloro-3-iodocyclohepta[b]pyrrole](/img/structure/B12901455.png)
![N-[2-(Acetamidomethyl)-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12901459.png)

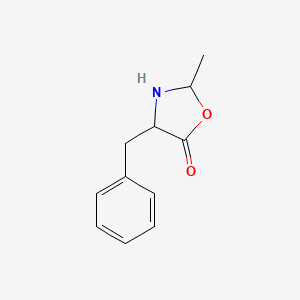
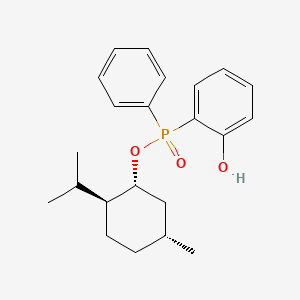
![Furo[2,3-g][2,1]benzoxazole](/img/structure/B12901475.png)
